molecular formula C10H11BrO2 B2662330 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one CAS No. 1893674-30-0

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Cat. No.: B2662330
CAS No.: 1893674-30-0
M. Wt: 243.1
InChI Key: JJVNDZHGUYIGEX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is an organic compound with a bromophenyl group attached to a hydroxy-methylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one typically involves the reaction of 3-bromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst, such as palladium in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium-catalyzed reactions with boronic acids or esters.

Major Products Formed:

    Oxidation: 1-(3-Bromophenyl)-2-oxo-2-methylpropan-1-one.

    Reduction: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance binding affinity to certain targets, while the hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorophenyl)-2-hydroxy-2-methylpropan-1-one: Chlorine atom instead of bromine.

    1-(3-Bromophenyl)-2-oxo-2-methylpropan-1-one: Oxidized form with a ketone group.

Uniqueness: 1-(3-Bromophenyl)-2-hydroxy-2-methylpropan-1-one is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The combination of the bromophenyl group with the hydroxy-methylpropanone structure provides a versatile scaffold for further modifications and applications.

Properties

IUPAC Name

1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVNDZHGUYIGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC(=CC=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893674-30-0
Record name 1-(3-bromophenyl)-2-hydroxy-2-methylpropan-1-one
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